1-(4-Tetrahydropyranyl)-1-propanol
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Overview
Description
1-(4-Tetrahydropyranyl)-1-propanol is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols. The tetrahydropyranyl group can be introduced to alcohols to form tetrahydropyranyl ethers, which are stable under a variety of reaction conditions and can be removed when necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tetrahydropyranyl)-1-propanol can be synthesized through the reaction of 3,4-dihydropyran with propanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like dichloromethane at ambient temperature. The tetrahydropyranyl group is introduced to the alcohol, forming a stable tetrahydropyranyl ether .
Industrial Production Methods: Industrial production of tetrahydropyranyl derivatives often involves the hydrogenation of dihydropyran using catalysts like Raney nickel. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tetrahydropyranyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of tetrahydropyranyl ethers.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the compound.
Substitution: Acid-catalyzed hydrolysis using p-toluenesulfonic acid can remove the tetrahydropyranyl group, regenerating the parent alcohol.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Parent alcohols and 5-hydroxypentanal.
Scientific Research Applications
1-(4-Tetrahydropyranyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: Utilized in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Employed in the development of drug candidates and intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Tetrahydropyranyl)-1-propanol primarily involves the formation and cleavage of the tetrahydropyranyl ether. The tetrahydropyranyl group protects the alcohol by forming a stable ether linkage, which can be cleaved under acidic conditions to regenerate the parent alcohol. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Tetrahydrofuran (THF): Another cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom.
Dihydropyran (DHP): A six-membered ring with one oxygen atom and two double bonds, which can be hydrogenated to form tetrahydropyran.
Tetrahydropyranyl ethers: A class of compounds where the tetrahydropyranyl group is used to protect alcohols.
Uniqueness: 1-(4-Tetrahydropyranyl)-1-propanol is unique due to its stability under a variety of reaction conditions and its ability to be selectively removed. This makes it an invaluable tool in organic synthesis, particularly in the protection of alcohols during complex multi-step reactions .
Properties
Molecular Formula |
C8H16O2 |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-8(9)7-3-5-10-6-4-7/h7-9H,2-6H2,1H3 |
InChI Key |
KPMKTLCQYQCTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCOCC1)O |
Origin of Product |
United States |
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